molecular formula C7H8BrN5O B13317981 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-(cyanomethyl)acetamide

2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-(cyanomethyl)acetamide

Cat. No.: B13317981
M. Wt: 258.08 g/mol
InChI Key: ZBKYEVKBEZNQLH-UHFFFAOYSA-N
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Description

2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-(cyanomethyl)acetamide is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of an amino group, a bromo substituent, and a cyanomethyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-(cyanomethyl)acetamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Bromination: The pyrazole ring is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromo substituent at the desired position.

    Amination: The brominated pyrazole is subjected to amination using ammonia or an amine to introduce the amino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-(cyanomethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The bromo substituent can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromo substituent can be substituted with other nucleophiles such as hydroxyl, alkyl, or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or Grignard reagents can be employed.

Major Products Formed

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of hydrogenated compounds.

    Substitution: Formation of hydroxyl, alkyl, or aryl derivatives.

Scientific Research Applications

2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-(cyanomethyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-(cyanomethyl)acetamide involves its interaction with specific molecular targets and pathways. The amino and bromo substituents, as well as the cyanomethyl group, contribute to its binding affinity and specificity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Amino-4-bromo-1H-pyrazol-1-yl)acetic acid
  • 2-(3-Amino-4-bromo-1H-pyrazol-1-yl)ethan-1-ol
  • 1H-Pyrazole-1-acetamide, 3-amino-4-bromo-α-ethyl

Uniqueness

2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-(cyanomethyl)acetamide is unique due to the presence of the cyanomethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H8BrN5O

Molecular Weight

258.08 g/mol

IUPAC Name

2-(3-amino-4-bromopyrazol-1-yl)-N-(cyanomethyl)acetamide

InChI

InChI=1S/C7H8BrN5O/c8-5-3-13(12-7(5)10)4-6(14)11-2-1-9/h3H,2,4H2,(H2,10,12)(H,11,14)

InChI Key

ZBKYEVKBEZNQLH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN1CC(=O)NCC#N)N)Br

Origin of Product

United States

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